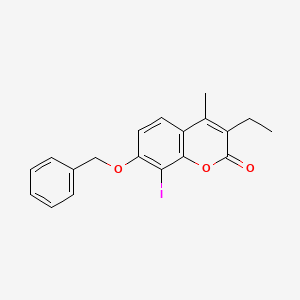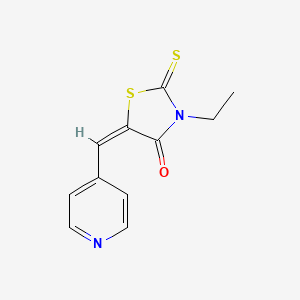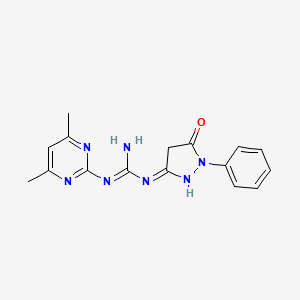![molecular formula C15H21NO2 B6083167 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is also known as EPP or 2-EPP. This compound has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). Additionally, it has been found to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of COX-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine in lab experiments is its potent antitumor activity. It has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in cancer research. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in the study of inflammatory diseases.
However, there are also some limitations to using 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine. One area of research is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology. Its potent antitumor activity and anti-inflammatory effects make it a valuable tool in cancer research and the study of inflammatory diseases. However, its potential toxicity and incomplete understanding of its mechanism of action highlight the need for further research in this area.
Synthesis Methods
The synthesis of 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine is a multi-step process that involves the reaction of 2-ethylphenol with 2-bromopropanoic acid to form 2-(2-ethylphenoxy)propanoic acid. This intermediate is then reacted with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product, 1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine.
Scientific Research Applications
1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of this compound is in drug discovery and medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2-ethylphenoxy)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-13-8-4-5-9-14(13)18-12(2)15(17)16-10-6-7-11-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKINIJLCVZPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)